

Lenvatinib-15N,d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Lenvatinib-15N,d4	
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An In-depth Examination of the Chemical Structure, Properties, and Analytical Applications of an Essential Internal Standard

Introduction

Lenvatinib is a potent oral multi-kinase inhibitor used in the treatment of several types of cancer, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] Its therapeutic effect stems from its ability to inhibit key receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis and tumor growth, such as vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and others.[4][5] **Lenvatinib-15N,d4** is a stable isotope-labeled version of Lenvatinib, specifically designed for use as an internal standard in quantitative bioanalytical assays.[3][6] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of Lenvatinib in complex biological matrices by mass spectrometry, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Lenvatinib-15N,d4** for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Lenvatinib-15N,d4 is structurally identical to Lenvatinib, except for the substitution of four hydrogen atoms with deuterium on the cyclopropyl ring. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based analyses.[3][6]



Table 1: Physicochemical Properties of Lenvatinib-15N,d4

Property	Value	Reference(s)
Formal Name	4-[3-chloro-4-[[(cyclopropyl- 2,2,3,3-d4- amino)carbonyl]amino]phenox y]-7-methoxy-6- quinolinecarboxamide	[3]
IUPAC Name	4-[3-chloro-4-[(2,2,3,3- tetradeuteriocyclopropyl)carba moylamino]phenoxy]-7- methoxyquinoline-6- carboxamide	[8]
CAS Number	2264050-65-7	[3]
Molecular Formula	C21H15D4CIN4O4	[3]
Formula Weight	430.9 g/mol	[3][8]
Solubility	Soluble in DMF, DMSO, and Methanol	[3]
Primary Application	Internal standard for quantification of Lenvatinib by GC- or LC-MS	[3]

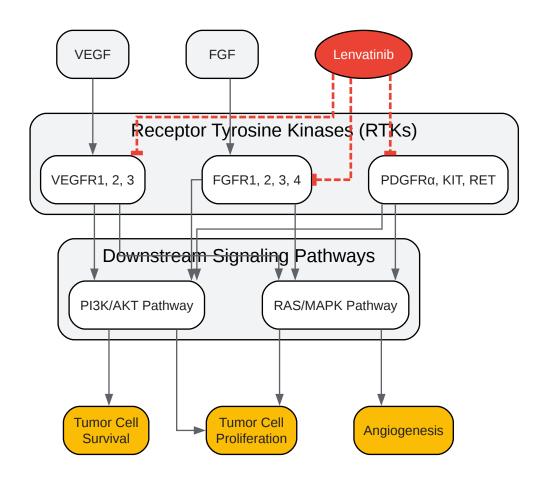
Mechanism of Action

Lenvatinib functions as a multi-targeted tyrosine kinase inhibitor. It binds to the ATP-binding site of several RTKs, blocking their kinase activity and subsequent downstream signaling.[4] The primary targets include VEGFR1-3 and FGFR1-4, which are crucial regulators of angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[2][9] By inhibiting these pathways, Lenvatinib effectively cuts off the tumor's blood supply.[10] Additionally, it inhibits other RTKs implicated in cancer progression, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][4] This multi-targeted approach contributes to its potent anti-tumor activity across various cancer types.[5]



The inhibition of these kinases disrupts downstream signaling cascades, such as the AKT/NFκB pathway, leading to reduced cell proliferation and induction of apoptosis.[11]

Signaling Pathway Inhibition



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Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.

In Vitro Inhibitory Activity

The potency of Lenvatinib against various kinases is typically measured by its half-maximal inhibitory concentration (IC₅₀).

Table 2: In Vitro Kinase Inhibitory Activity of Lenvatinib



Kinase Target	IC50 (nM)	Reference(s)
VEGFR2 (KDR)	4.0	[3]
VEGFR3 (FLT4)	5.2	[3]
VEGFR1 (FLT1)	22	[3]
FGFR1	46	[3]
PDGFRα	51	[3]
PDGFRβ	39	[3]
KIT	100	[3]

Pharmacokinetic Properties

The pharmacokinetic profile of Lenvatinib has been well-characterized in human studies. As **Lenvatinib-15N,d4** is used as an internal standard, its pharmacokinetic properties are assumed to be identical to the unlabeled drug.

Table 3: Key Pharmacokinetic Parameters of Lenvatinib in Humans

Parameter	Value	Reference(s)
Time to Peak (T _{max})	1–4 hours	[2][4]
Bioavailability	~85%	[12]
Plasma Protein Binding	98–99% (primarily to albumin)	[2][4]
Volume of Distribution (Vd)	50.5–92 L	[12]
Metabolism	Primarily by CYP3A4 and aldehyde oxidase	[1][2]
Elimination Half-Life (t1/2)	~28 hours	[1][12]
Excretion	~64% in feces, ~25% in urine	[13]
Apparent Clearance (CL/F)	6.56 L/h	[13]



Experimental Protocols

Lenvatinib-15N,d4 is indispensable for the accurate quantification of Lenvatinib in biological samples, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for sample analysis.

Quantification of Lenvatinib in Human Plasma by LC-MS/MS

This protocol describes a method for determining Lenvatinib concentrations for pharmacokinetic analysis or therapeutic drug monitoring.

- a. Materials and Reagents:
- · Lenvatinib analytical standard
- Lenvatinib-15N,d4 (Internal Standard, IS)
- Human plasma (blank)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Ultrapure water
- Microcentrifuge tubes
- b. Preparation of Stock and Working Solutions:
- Prepare 1 mg/mL stock solutions of Lenvatinib and Lenvatinib-15N,d4 in DMSO.[14]
- Prepare separate working solutions for the calibration curve (CC) and quality control (QC) samples by diluting the Lenvatinib stock solution with methanol to achieve a range of concentrations (e.g., 0.01 to 40 μg/mL).[14]



- Prepare an IS working solution by diluting the Lenvatinib-15N,d4 stock solution with methanol.
- c. Sample Preparation (Protein Precipitation):[14]
- Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 150 μL of the IS working solution in acetonitrile to each tube.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for analysis.
- d. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150×4.6 mm, 5 μm).[7]
- Mobile Phase: Isocratic or gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7][15] A common isocratic mobile phase is acetonitrile:0.1% formic acid (80:20 v/v).[7]
- Flow Rate: 0.6 mL/min.[7]
- Injection Volume: 10 μL.[7]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions:
 - Lenvatinib: m/z 427.1 → 370.1.[7]
 - Lenvatinib-15N,d4 (IS): m/z 430.3 → 370.1.[7]



- e. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Lenvatinib/Lenvatinib-15N,d4)
 against the nominal concentration of the calibration standards.
- Use a weighted (1/x²) linear regression to fit the curve.
- Determine the concentration of Lenvatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Analysis of Lenvatinib by RP-HPLC

This protocol is suitable for determining the purity of Lenvatinib in bulk drug substance or pharmaceutical dosage forms.

- a. Materials and Reagents:
- Lenvatinib standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ortho-phosphoric acid or Ammonium acetate for pH adjustment
- b. Chromatographic Conditions:[16][17]
- HPLC System: HPLC with UV or PDA detector.
- Column: C18 reverse-phase column (e.g., Thermosil C18, 4.5×150 mm, 5.0 μm or Kromasil C18, 250mm×4.6 mm, 5mm).[16][17]
- Mobile Phase: A mixture of Methanol and water (e.g., 65:35% v/v or 70:30 v/v).[16][17] The aqueous phase may be buffered (e.g., 0.01M Ammonium acetate, pH 3.5).[17]
- Flow Rate: 0.8–1.0 mL/min.[16][17]
- Detection Wavelength: 265 nm or 309 nm.[16][17]



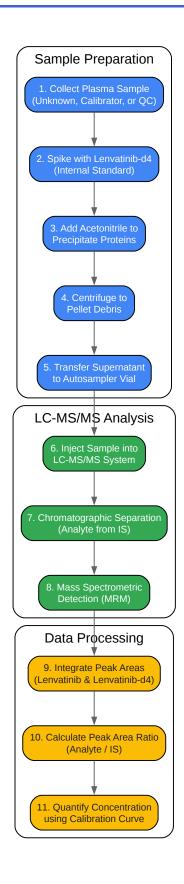
Injection Volume: 20 μL.[18]

c. Procedure:

- Prepare a standard solution of Lenvatinib in the mobile phase at a known concentration (e.g., $100 \, \mu g/mL$).
- Prepare the sample solution by dissolving the bulk drug or dosage form in the mobile phase to achieve a similar concentration.
- Inject the standard and sample solutions into the HPLC system.
- The retention time for Lenvatinib is typically between 3.7 and 4.4 minutes under these conditions.[16][17]
- Calculate the purity or content of Lenvatinib in the sample by comparing its peak area to that
 of the standard.

Mandatory Visualizations Experimental Workflow for Bioanalysis





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Caption: Workflow for quantifying Lenvatinib using Lenvatinib-d4 as an internal standard.



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